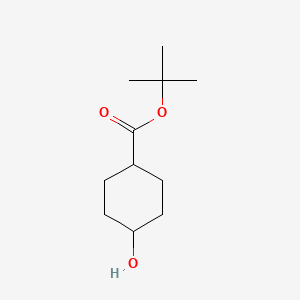
tert-Butyl 4-hydroxycyclohexanecarboxylate
Übersicht
Beschreibung
tert-Butyl 4-hydroxycyclohexanecarboxylate: is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . This compound is characterized by a cyclohexane ring substituted with a hydroxyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxycyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxycyclohexanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-oxocyclohexanecarboxylate or 4-carboxycyclohexanecarboxylate.
Reduction: Formation of 4-hydroxycyclohexanemethanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-hydroxycyclohexanecarboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It also serves as a model compound for investigating the pharmacokinetics and metabolism of ester-containing drugs.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-hydroxycyclohexanecarboxylate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions and reactions are crucial in its applications in organic synthesis and biological studies.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-hydroxycyclohexane-1-carboxylate
- trans-tert-Butyl 4-hydroxycyclohexanecarboxylate
- cis-tert-Butyl 4-hydroxycyclohexanecarboxylate
Uniqueness: tert-Butyl 4-hydroxycyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This configuration provides distinct reactivity and stability compared to its isomers and other similar compounds . Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSANBPTBLEQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















